Nitration Regioselectivity and Synthetic Accessibility
Electrophilic nitration of 2,1-benzisothiazole (the parent scaffold) produces three mononitro isomers. The 7-nitro isomer—the direct precursor to benzo[c]isothiazol-7-amine upon reduction—is obtained as a substantial product, while the 4-nitro isomer is formed only as a minor component. This regiochemical outcome directly governs the relative synthetic accessibility and commercial availability of the corresponding amino derivatives [1]. The 5-nitro isomer is the major product, and the 7-nitro isomer constitutes the second-most abundant regioisomer, whereas the 4-nitro isomer is formed in substantially lower quantity [1].
| Evidence Dimension | Nitration product distribution (relative synthetic accessibility of amino precursor) |
|---|---|
| Target Compound Data | 7-nitro-2,1-benzisothiazole is formed as a significant product alongside the major 5-nitro isomer (exact percentage not specified in the primary literature abstract; described as a 'smaller quantity' relative to 5-nitro, but substantially greater than 4-nitro) [1]. |
| Comparator Or Baseline | 5-nitro-2,1-benzisothiazole is the 'mainly' formed product; 4-nitro-2,1-benzisothiazole is formed in the smallest quantity among the three mononitro isomers [1]. |
| Quantified Difference | The 7-nitro isomer is the second-most abundant nitration product. The 4-nitro isomer is the least abundant. This rank order means the 7-amino compound (target) has a more accessible nitration-based synthetic route than the 4-amino regioisomer (CAS 56910-92-0). |
| Conditions | Nitration of 2,1-benzisothiazole under electrophilic conditions; J. Chem. Soc. C, 1969 [1]. |
Why This Matters
For procurement decisions, the relative abundance of the 7-nitro precursor in direct nitration translates to a more favourable supply-chain position for the 7-amino derivative vs. the 4-amino regioisomer, which requires a far less efficient nitration–reduction sequence.
- [1] Davis, M.; White, A. W. Electrophilic Substitution in 2,1-Benzisothiazoles. J. Chem. Soc. C, 1969, 2189–2191. DOI: 10.1039/J39690002189. Abstract: 'Nitration of 2,1-benzisothiazole affords mainly 5-nitro-2,1-benzisothiazole with smaller quantities of the 7-nitro- and 4-nitro-isomers.' View Source
